

Technical Guide: Phenolphthalein Dibutyrate Spectroscopic Data & Applications[1]

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Compound of Interest

Compound Name: PHENOLPHTHALEIN
DIBUTYRATE

CAS No.: 62625-15-4

Cat. No.: B1345488

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Chemical Identity & Significance

Phenolphthalein dibutyrate (CAS 62625-15-4) is the diester derivative of the common pH indicator phenolphthalein.[1] Unlike its parent compound, the dibutyrate ester is chemically stable and colorless in aqueous solution. Its primary utility lies in drug development and biocatalysis research as a specific substrate for lipases.

Upon enzymatic hydrolysis, the butyrate ester bonds are cleaved, releasing free phenolphthalein. In alkaline conditions (pH > 8.5), the liberated phenolphthalein undergoes a structural rearrangement to its dianionic form, resulting in a vivid pink coloration (

nm). This "turn-on" absorbance provides a direct, quantifiable metric for enzyme kinetics.

Core Properties Table

Property	Data
IUPAC Name	3,3-Bis(4-butyryloxyphenyl)-2-benzofuran-1(3H)-one
CAS Number	62625-15-4
Molecular Formula	
Molecular Weight	458.51 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water

Spectroscopic Characterization

The following data establishes the structural identity of **phenolphthalein dibutyrate**. Note that the esterification of the phenolic hydroxyl groups significantly alters the spectroscopic signature compared to the parent phenolphthalein.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the presence of two distinct carbonyl environments: the strained lactone ring and the aliphatic ester chains.

Frequency ()	Assignment	Structural Context
1785 - 1795	Lactone	Characteristic high-frequency shift due to the 5-membered lactone ring strain.[1]
1750 - 1765	Ester	Stretching vibration of the butyrate ester carbonyls.
2960 - 2870	Aliphatic	Methyl and methylene stretches from the butyryl chains (,).[1]
1600, 1470	Aromatic	Skeletal vibrations of the benzene rings.
1150 - 1200	Ester	C-O-C asymmetric stretching. [1]

B. Nuclear Magnetic Resonance (NMR)

The

NMR spectrum displays a characteristic pattern for the butyrate chain (triplet-sextet-triplet) and the aromatic system.[1] NMR (400 MHz,

) Data:

Shift (, ppm)	Multiplicity	Integration	Assignment
7.95	Doublet (d)	1H	Aromatic proton ortho to lactone carbonyl (Phthalide ring).[1]
7.50 - 7.70	Multiplet (m)	2H	Aromatic protons (Phthalide ring meta/para).[1]
7.90	Doublet (d)	1H	Aromatic proton (Phthalide ring).[1]
7.20 - 7.35	Multiplet (m)	4H	Aromatic protons (Phenylene rings, meta to ester).[1]
7.05 - 7.15	Multiplet (m)	4H	Aromatic protons (Phenylene rings, ortho to ester).[1]
2.55	Triplet (t)	4H	-Methylene of butyrate ().[1]
1.78	Sextet (m)	4H	-Methylene of butyrate ().[1]
1.02	Triplet (t)	6H	Terminal Methyl of butyrate ().[1]

¹³C NMR (100 MHz,

) Key Signals:

- Carbonyls:

171.5 (Ester

), 169.2 (Lactone

).[\[1\]](#)

- Aromatic:

151.0 (Ipso-O), 128-135 (Aromatic CH), 90.5 (Quaternary sp³ C).[\[1\]](#)

- Aliphatic:

36.2 (

), 18.4 (

), 13.6 (

).[\[1\]](#)

C. UV-Vis Spectroscopy[\[1\]](#)

- Substrate (Dibutyrate):

nm (Colorless in visible region).[\[1\]](#)

- Product (Phenolphthalein):

nm (in pH 10 buffer).[\[1\]](#)

- Extinction Coefficient (

): ~33,000

(at 553 nm for the phenolphthalein dianion).

Experimental Protocols

Protocol A: Synthesis of Phenolphthalein Dibutyrate

For research synthesis when commercial stock is unavailable.[\[1\]](#)

Reagents: Phenolphthalein (3.18 g, 10 mmol), Butyric Anhydride (4.0 mL, ~25 mmol), Pyridine (anhydrous), Ethyl Acetate, Hexane.[1]

- Reaction: Dissolve phenolphthalein in 15 mL of anhydrous pyridine in a round-bottom flask.
- Addition: Add butyric anhydride dropwise under stirring at room temperature.
- Reflux: Heat the mixture to 90°C for 3 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) until the starting material spot disappears.
- Workup: Pour the reaction mixture into 100 mL ice-cold water. Extract with Ethyl Acetate (3 x 30 mL).
- Wash: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated and brine.
- Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.

Protocol B: Lipase Activity Assay

Standard operating procedure for drug screening.[1]

- Preparation: Prepare a 10 mM stock solution of **Phenolphthalein Dibutyrate** in DMSO or Ethanol.
- Buffer: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 (emulsifier).
- Reaction:
 - In a 96-well plate, add 180

L of Buffer.
 - Add 10

L of Enzyme solution (Lipase source).

- Initiate reaction with 10

L of Substrate Stock.

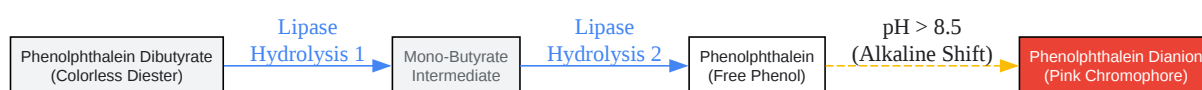
- Monitoring: Immediately measure Absorbance at 550 nm in kinetic mode for 20 minutes at 37°C.
- Termination (Endpoint Method): If using endpoint, stop reaction after 30 mins by adding 100

L of 0.1 M

(raises pH to ~10.5, ensuring full color development).

Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway monitored during the spectroscopic assay.



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Caption: Step-wise enzymatic hydrolysis of **phenolphthalein dibutyrate** followed by pH-dependent chromophore generation.

References

- NIST Chemistry WebBook. Phenolphthalein, dibutyrate - IR Spectrum (Coblentz No. 9201). [1] National Institute of Standards and Technology. [\[Link\]](#)[1]
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- PubChem. Phenolphthalein (Compound Summary). National Library of Medicine. [\[Link\]](#)

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Sources

- 1. Phenolphthalein, dibutyrate (CAS 62625-15-4) - Chemical & Physical Properties by Cheméo [cheméo.com]
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